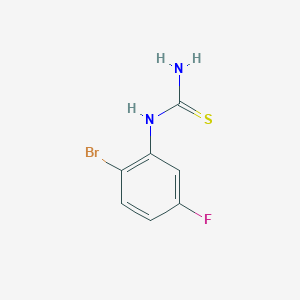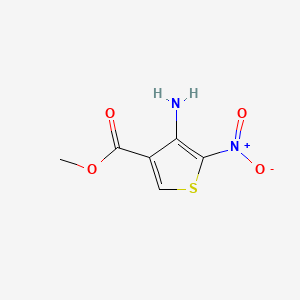![molecular formula C10H8N4 B13886781 4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile CAS No. 118618-40-9](/img/structure/B13886781.png)
4-[(1H-1,2,3-Triazol-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(triazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C10H8N4 It is a derivative of benzonitrile, where a triazole ring is attached to the benzene ring via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(triazol-1-ylmethyl)benzonitrile typically involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile in the presence of a solvent such as dimethylformamide. The reaction conditions often include the use of alkali metals like sodium and halogen groups such as bromine .
Industrial Production Methods
Industrial production methods for 4-(triazol-1-ylmethyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(triazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of simpler triazole compounds .
Applications De Recherche Scientifique
4-(triazol-1-ylmethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(triazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(triazol-1-ylmethyl)benzonitrile include:
- 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
- 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
- 4-(1H-1,2,4-triazol-1-ylmethyl)benzamide
Uniqueness
What sets 4-(triazol-1-ylmethyl)benzonitrile apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
118618-40-9 |
|---|---|
Formule moléculaire |
C10H8N4 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
4-(triazol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)8-14-6-5-12-13-14/h1-6H,8H2 |
Clé InChI |
XPHNLXFWMCRONM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=CN=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)
![8,8-dimethoxy-5-Oxaspiro[2.5]octane](/img/structure/B13886701.png)
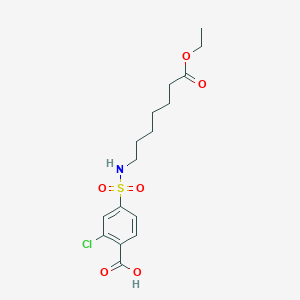
![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)
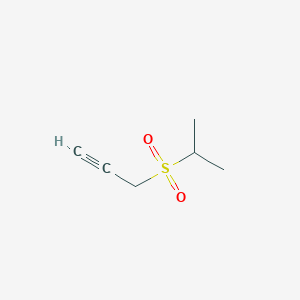
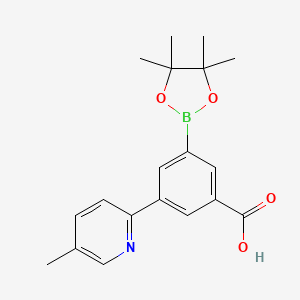
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)
